1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a piperidine ring, a pyrido[1,2-a]benzimidazole core, and a carbonitrile group
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets. They are structural isosteres of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Mode of Action
The mode of action of benzimidazole derivatives can vary widely depending on the specific compound and its targets. Some benzimidazole derivatives have been found to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Biochemical Pathways
Benzimidazole derivatives can affect a variety of biochemical pathways. For example, some benzimidazole derivatives have been found to inhibit certain enzymes, disrupt DNA synthesis, or interfere with protein function .
Pharmacokinetics
The pharmacokinetics of benzimidazole derivatives can also vary widely. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the specific structure of the compound .
Result of Action
The result of the action of benzimidazole derivatives can include the inhibition of cell growth, the killing of microorganisms, the reduction of inflammation, or other effects depending on the specific compound and its targets .
Action Environment
The action, efficacy, and stability of benzimidazole derivatives can be influenced by a variety of environmental factors. These can include the presence of other drugs, the pH of the environment, the presence of certain enzymes or proteins, and more .
Preparation Methods
The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrido[1,2-a]benzimidazole core: This can be achieved through the condensation of 2-aminobenzimidazole with a suitable aldehyde or ketone under acidic conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with 3,5-dimethylpiperidine.
Addition of the carbonitrile group:
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents include halogens, alkylating agents, and acylating agents.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form new ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a component in specialized industrial processes.
Comparison with Similar Compounds
1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:
Pyrido[1,2-a]benzimidazole derivatives: These compounds share the core structure but differ in the substituents attached to the ring, leading to variations in their biological activity and chemical properties.
Piperidine-containing compounds: Compounds with a piperidine ring often exhibit similar pharmacological properties, but the presence of additional functional groups can significantly alter their activity.
Carbonitrile-containing compounds: The carbonitrile group is a common feature in many bioactive molecules, contributing to their reactivity and ability to form hydrogen bonds.
The uniqueness of this compound lies in its combination of these structural elements, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-13-8-14(2)12-23(11-13)19-9-15(3)16(10-21)20-22-17-6-4-5-7-18(17)24(19)20/h4-7,9,13-14H,8,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAGQXWQHHUCBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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